![molecular formula C21H20N2O3S2 B2489458 N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034254-41-4](/img/structure/B2489458.png)
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo reactions such as hydrolysis or condensation, while the ether and thioether groups could be involved in reactions such as oxidation or substitution .Scientific Research Applications
Drug Research and Development
The compound’s intriguing pharmaceutical and biological activities make it valuable for drug research. Researchers have explored its synthetic analogs and heteroannelated derivatives. Notably, 4-hydroxy-2-quinolones, a related class, exhibit unique biological activities and are of interest in drug development .
Antifungal Potential
“N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide” has demonstrated promising antifungal potential against certain fungi, including Mycena species .
Antioxidant Properties
Another derivative, “N’-{2,3-dichlorobenzyl}-3-hydroxy-2-naphthoyl hydrazine,” exhibited high antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage .
Anti-Inflammatory Activity
“N- (2- (2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthoyl amide” displayed potent anti-inflammatory activity. Such compounds may have therapeutic implications for inflammatory conditions .
HIV-1 Inhibition
While not directly related to the compound, similar indole derivatives have been investigated as HIV-1 inhibitors. Specific analogs showed effectiveness against HIV-1 activity .
Medicinal Chemistry and Biological Effects
Thiophene-based analogs, including those containing the compound’s structural motifs, have fascinated scientists due to their potential as biologically active compounds. These derivatives play a vital role in medicinal chemistry, contributing to the development of advanced compounds with diverse biological effects .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-27-19-5-3-2-4-17(19)23-21(26)20(25)22-12-18(24)15-8-6-14(7-9-15)16-10-11-28-13-16/h2-11,13,18,24H,12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTYYLBEFKVKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide |
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